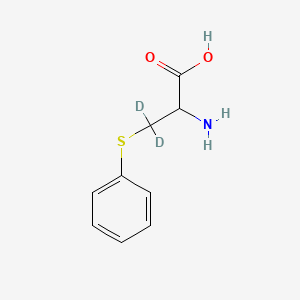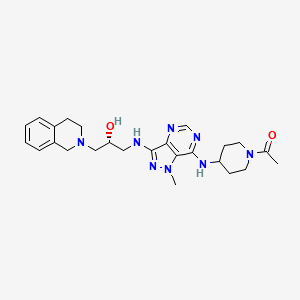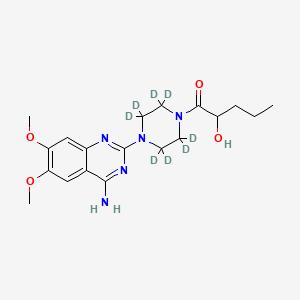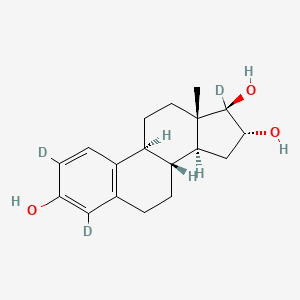
Hbv-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-11 is a compound that has garnered significant interest in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and potentially leading to a functional cure for chronic hepatitis B.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-11 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework of this compound through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure using reagents such as halogens, amines, and alcohols under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for reaction monitoring and control. Key steps include:
Bulk Synthesis: Large-scale reactors are used to carry out the initial synthesis steps.
Continuous Flow Chemistry: This method allows for the continuous production of this compound, improving yield and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hbv-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, amines, alcohols; reactions are conducted under controlled temperatures and pressures to achieve desired substitutions.
Major Products
Aplicaciones Científicas De Investigación
Hbv-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its antiviral properties, particularly against HBV, and its effects on viral replication and protein synthesis.
Medicine: Potential therapeutic agent for treating chronic hepatitis B, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of antiviral drugs and as a reference standard in quality control laboratories.
Mecanismo De Acción
Hbv-IN-11 exerts its effects by inhibiting the replication of HBV. The compound targets the viral polymerase enzyme, preventing the synthesis of viral DNA. This inhibition disrupts the viral life cycle, reducing the viral load in infected cells. The molecular pathways involved include:
Binding to Viral Polymerase: this compound binds to the active site of the polymerase, blocking its activity.
Inhibition of DNA Synthesis: By preventing the polymerase from synthesizing viral DNA, the compound effectively halts viral replication.
Disruption of Viral Assembly: The inhibition of DNA synthesis also affects the assembly of new viral particles, further reducing the viral load.
Comparación Con Compuestos Similares
Hbv-IN-11 is unique among antiviral compounds due to its specific mechanism of action and high potency against HBV. Similar compounds include:
Entecavir: Another antiviral agent that inhibits HBV polymerase but with a different binding affinity and resistance profile.
Tenofovir: A nucleotide analog that also targets HBV polymerase but has a broader spectrum of activity against other viruses.
Lamivudine: An older antiviral drug with a similar mechanism but lower potency and higher resistance rates.
This compound stands out due to its higher efficacy and lower resistance rates compared to these compounds, making it a promising candidate for further development and clinical use.
Propiedades
Fórmula molecular |
C21H24ClNO6 |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
(7S)-2-chloro-3-(3-methoxypropoxy)-11-oxo-7-propan-2-yl-6,7-dihydropyrido[1,2-d][1,4]benzoxazepine-10-carboxylic acid |
InChI |
InChI=1S/C21H24ClNO6/c1-12(2)17-11-29-19-9-20(28-6-4-5-27-3)15(22)7-13(19)16-8-18(24)14(21(25)26)10-23(16)17/h7-10,12,17H,4-6,11H2,1-3H3,(H,25,26)/t17-/m1/s1 |
Clave InChI |
HVBMZIVDVKAMGA-QGZVFWFLSA-N |
SMILES isomérico |
CC(C)[C@H]1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)Cl)OCCCOC |
SMILES canónico |
CC(C)C1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)Cl)OCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


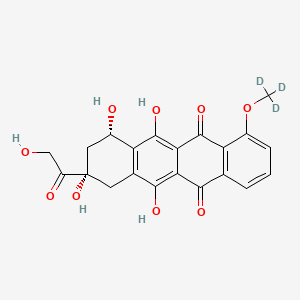
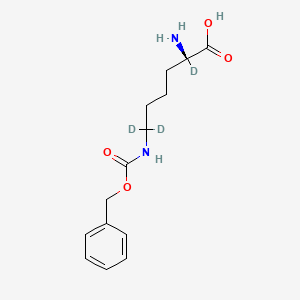





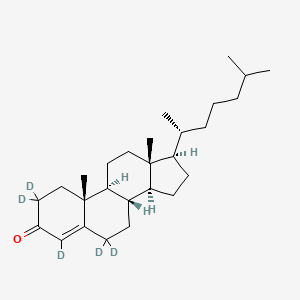

![[Glu4]-Oxytocin](/img/structure/B12413330.png)
